molecular formula C4H10OS B1581322 (2R,3S)-3-Mercaptobutan-2-ol CAS No. 37887-04-0

(2R,3S)-3-Mercaptobutan-2-ol

Cat. No. B1581322
CAS RN: 37887-04-0
M. Wt: 106.19 g/mol
InChI Key: MJQWABQELVFQJL-DMTCNVIQSA-N
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Description

“(2R,3S)-3-Mercaptobutan-2-ol” is a compound that follows the Cahn-Ingold-Prelog (CIP) system of nomenclature. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . In this case, the molecule has two chiral centers at the 2nd and 3rd carbon atoms, with the 2nd carbon having an R (Rectus) configuration and the 3rd carbon having an S (Sinister) configuration .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-3-Mercaptobutan-2-ol” would be determined by its molecular structure. Diastereomers, which are stereoisomers that are not mirror images of each other, may have different chemical and physical properties .

Scientific Research Applications

Aroma Compound Identification

(2R,3S)-3-Mercaptobutan-2-ol, a compound structurally similar to those studied in research, has been identified in various contexts due to its potent aroma. For instance, 3-Mercapto-2-methylpentan-1-ol, a compound with a related structure, was first detected in thermally processed flavor and isolated from raw onions. Its aroma, described as a pleasant meat broth, sweaty, onion, and leek-like odor, varies significantly with concentration, indicating the compound's potential role in flavor science (Widder et al., 2000).

Keto-Enol Tautomerism and Spectroscopic Studies

In another study, a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties was synthesized, showing keto-enol tautomerism confirmed by various spectroscopic methods. This research highlights the compound's relevance in chemical synthesis and the exploration of its properties in different solvents, showcasing its utility in chemical studies (Mohammed et al., 2020).

Mercaptan Detection Methodology

The development of a colorimetric method for determining low concentrations of mercaptans demonstrates the importance of accurate detection techniques in analytical chemistry. This method, based on the interchange of bis(p-nitrophenyl)disulfide and mercaptan anions, underlines the significance of (2R,3S)-3-Mercaptobutan-2-ol and related compounds in chemical analysis (Ellman, 1958).

Block Copolymer Functionalization

The free-radical addition of ω-functional mercaptans onto 1,2-polybutadienes presents a novel pathway toward the creation of functional block copolymers. This method illustrates the versatility of mercaptan compounds in polymer chemistry, enabling the development of materials with specific functionalities (Justynska et al., 2005).

Aroma Precursors in Passion Fruit

Research identifying cysteinylated aroma precursors of volatile thiols in passion fruit juice, including compounds structurally related to (2R,3S)-3-Mercaptobutan-2-ol, underscores the compound's relevance in food science. The enzymatic release of these thiols suggests their significant role in the aroma profile of passion fruit and potentially other foods (Tominaga & Dubourdieu, 2000).

Safety And Hazards

The safety and hazards associated with “(2R,3S)-3-Mercaptobutan-2-ol” would depend on its physical and chemical properties. Typically, safety data sheets provide information on the potential hazards of a compound, including its reactivity, health hazards, protective measures, and safety precautions for handling and storage .

Future Directions

The future directions for research on “(2R,3S)-3-Mercaptobutan-2-ol” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(2R,3S)-3-sulfanylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQWABQELVFQJL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301916
Record name rel-(2R,3S)-3-Mercapto-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; miscible in alcohol and fat
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.010-1.017
Record name 2-Mercapto-3-butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/139/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(2R,3S)-3-Mercaptobutan-2-ol

CAS RN

37887-04-0, 846047-53-8
Record name rel-(2R,3S)-3-Mercapto-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37887-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Mercapto-2-butanol,(2R,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846047538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(2R,3S)-3-Mercapto-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-3-mercaptobutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-MERCAPTO-2-BUTANOL,(2R,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS926BK5UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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